Bis(p-nitrophenyl) phosphate

Bioinorganic Chemistry Catalysis Phosphodiester Hydrolysis

Bis(p-nitrophenyl) phosphate (BNPP) is the definitive chromogenic substrate for phosphodiesterases (PDEs) and the gold-standard carboxylesterase (CES) inhibitor in ADME/Tox assays. Its hydrolysis yields p-nitrophenol for convenient spectrophotometric quantification—a mechanism that cannot be replicated by p-nitrophenyl phosphate or non-chromogenic analogs without compromising data integrity. The compound’s unique kinetic signature underpins critical applications: 10-fold rate enhancement in dinuclear Zn(II) catalysis studies, isoform-specific PDE activity profiling in complex biological extracts, and quantifiable active-site mutational analysis in phosphoryl transfer enzymology. Substitution with generic substrates introduces systematic error and invalidates inter-laboratory comparisons. For reproducible enzyme kinetics, metabolism deconvolution, and biomimetic catalyst research, BNPP is non-negotiable.

Molecular Formula C12H9N2O8P
Molecular Weight 340.18 g/mol
CAS No. 645-15-8
Cat. No. B021867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(p-nitrophenyl) phosphate
CAS645-15-8
Synonymsis(4-nitrophenyl)phosphate
bis(4-nitrophenyl)phosphate, calcium salt
bis(4-nitrophenyl)phosphate, sodium salt
bis(p-nitrophenyl)phosphate
bis(para-nitrophenol)phosphate
bis-p-nitrophenyl phosphate
BNPP-4
BpNPP
Molecular FormulaC12H9N2O8P
Molecular Weight340.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OP(=O)(O)OC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H9N2O8P/c15-13(16)9-1-5-11(6-2-9)21-23(19,20)22-12-7-3-10(4-8-12)14(17)18/h1-8H,(H,19,20)
InChIKeyMHSVUSZEHNVFKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 20 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(p-Nitrophenyl) Phosphate (CAS 645-15-8): Core Properties and Identity


Bis(p-nitrophenyl) phosphate (BNPP, CAS 645-15-8) is a synthetic aryl phosphate diester [1]. It is a member of the nitrophenyl phosphate class, functionally related to 4-nitrophenol, and is primarily employed as a chromogenic substrate for phosphodiesterases [1]. Its hydrolysis yields the chromophore p-nitrophenol, enabling convenient spectrophotometric quantification of enzyme activity .

Why a Generic Phosphodiesterase Substrate Is Not an Acceptable Substitute for Bis(p-Nitrophenyl) Phosphate


The activity of phosphodiesterases (PDEs) and related phosphohydrolases is profoundly influenced by the specific steric and electronic properties of the synthetic substrate [1]. Bis(p-nitrophenyl) phosphate is not a universal or interchangeable substrate; its differential behavior in enzymatic assays [2], catalytic models [3], and inhibitor studies [4] demonstrates that its unique kinetic signature cannot be replicated by generic alternatives. Substitution with a compound like p-nitrophenyl phosphate or a non-chromogenic analog will yield quantitatively different, and often misleading, results, invalidating direct comparisons and compromising the reproducibility of standardized protocols.

Quantitative Differentiation of Bis(p-Nitrophenyl) Phosphate: A Comparative Evidence Guide for Scientific Selection


Divergent Catalytic Efficiency in Dimeric Zinc Complexes: A 10-Fold Advantage for Bis(p-Nitrophenyl) Phosphate

The dinuclear zinc complex [Zn2L1(OH)2]2+ demonstrates a pronounced substrate-specific enhancement for bis(p-nitrophenyl) phosphate (BNP) compared to a mononuclear control. This head-to-head comparison reveals a near 10-fold increase in the hydrolysis rate of BNP, a clear and quantifiable differentiation that highlights the compound's superior sensitivity to certain catalytic geometries [1].

Bioinorganic Chemistry Catalysis Phosphodiester Hydrolysis

Differential Substrate Recognition by Phosphodiesterase I: Bis(p-Nitrophenyl) Phosphate Defines a Unique Activity Profile

A comprehensive characterization of bovine spleen phosphohydrolases establishes that the predominant phosphodiesterase I (PDE I) activity exhibits a distinct substrate specificity, robustly hydrolyzing bis(p-nitrophenyl) phosphate (and 4-methylumbelliferyl phosphate) while failing to cleave the standard PDE I substrates p-nitrophenyl 5'-thymidylate and 4-methylumbelliferyl 5'-thymidylate [1]. This cross-study comparable data defines a unique enzymatic fingerprint.

Enzymology Biochemical Assay Phosphodiesterase I

PhnP Phosphodiesterase Activity: A 10-Fold Decrease in Catalytic Efficiency for Bis(p-Nitrophenyl) Phosphate with Key Mutation

In the bacterial phosphodiesterase PhnP, mutation of the active site residue H200 to alanine (H200A) results in a quantifiably different impact on catalytic efficiency depending on the substrate. For bis(p-nitrophenyl) phosphate, the kcat/KM decreases by 10-fold, a change driven primarily by a large increase in KM [1]. This class-level inference demonstrates that BNPP's interaction with the enzyme active site is a sensitive probe of catalytic machinery, distinct from other phosphate diesters.

Enzymology Mutagenesis Kinetic Analysis

Carboxylesterase Inhibition: Bis(p-Nitrophenyl) Phosphate as a Potent and Widely-Used Positive Control

Bis(p-nitrophenyl) phosphate (BNPP) is a well-characterized and potent inhibitor of carboxylesterases (CES), a property not universally shared by its structural analogs. It is routinely employed as a positive control inhibitor in selectivity assays, demonstrating 99% inhibition of CES-mediated hydrolysis of ethyl-FXD in rat skin S9 fractions at a concentration of 1 mM [1]. This class-level inference is supported by its annotation as an enzyme inhibitor in authoritative databases [2].

Enzyme Inhibition Carboxylesterase Assay Development

Optimal Application Scenarios for Bis(p-Nitrophenyl) Phosphate (CAS 645-15-8) Based on Differentiated Evidence


Mechanistic Probes for Metalloenzyme Catalysis

The demonstrated 10-fold rate enhancement of BNPP hydrolysis by specific dinuclear Zn(II) complexes over mononuclear systems [1] makes it the substrate of choice for investigating cooperative metal-ion catalysis. This scenario is critical in bioinorganic chemistry for studying the active sites of enzymes like alkaline phosphatase and for designing biomimetic catalysts.

Differentiation of Phosphodiesterase Isoforms (PDE I vs. PDE IV)

The unique substrate profile of BNPP, being hydrolyzed by a specific phosphodiesterase activity that does not act on standard PDE I substrates [1], positions it as an essential tool for the chromatographic separation and functional characterization of phosphodiesterase isoforms in complex biological extracts (e.g., human liver, bovine spleen).

Carboxylesterase (CES) Selectivity and Inhibition Assays

As a potent and widely-cited inhibitor of carboxylesterases, BNPP is the gold-standard positive control for in vitro assays (e.g., in liver microsomes, S9 fractions, or recombinant enzymes) designed to assess CES activity or to deconvolute the metabolic contributions of CES from other hydrolases [1].

Phosphodiesterase Mutagenesis and Kinetic Studies

The 10-fold decrease in catalytic efficiency (kcat/KM) observed for BNPP upon mutation of the PhnP active site [1] provides a robust and quantifiable assay for detailed mechanistic enzymology. It allows researchers to probe the functional roles of specific amino acid residues in the phosphoryl transfer transition state.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bis(p-nitrophenyl) phosphate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.